3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one
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Overview
Description
The compound “3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one” is a derivative of chromanone . Chromanone or Chroman-4-one is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a reductive amination process . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments . For example, the structure of the compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was assigned using these methods .Chemical Reactions Analysis
The chemical reactions analysis of similar compounds is often done using NMR analysis . For instance, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)” was analyzed using 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques . For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)” was analyzed using 1H-NMR, 13C-NMR, and MS (EI, 60 eV) .Scientific Research Applications
- The compound’s structure suggests it might have antibacterial properties. Researchers could investigate its efficacy against specific bacterial strains, exploring mechanisms of action and potential applications in drug development .
- Given the presence of a piperazine ring, which is often associated with antifungal activity, this compound could be evaluated for its ability to inhibit fungal growth. In vitro and in vivo studies could shed light on its effectiveness .
- The chromenone scaffold has been linked to anti-inflammatory properties. Researchers could explore whether this compound modulates inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
- Investigate whether this compound affects cancer cell viability. In vitro assays could assess its impact on cell proliferation, apoptosis, and cell cycle progression. Additionally, molecular modeling studies might reveal potential targets .
- Considering the piperazine ring’s relevance in treatments for neurodegenerative diseases, researchers could explore whether this compound has neuroprotective effects. Animal models and cellular assays could provide insights .
- The ethoxy group in the compound’s structure suggests it could be used in drug delivery systems. Researchers might investigate its solubility, stability, and potential as a carrier for other therapeutic agents .
Antibacterial Activity
Antifungal Potential
Anti-Inflammatory Effects
Anticancer Investigations
Neuroprotective Studies
Drug Delivery Systems
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules.
Mode of Action
The interaction of 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one with its target, the oxidoreductase enzyme, is primarily through hydrophobic interactions. The aromatic moieties of the compound interact with the lipophilic residues of the enzyme’s binding site . This interaction likely leads to changes in the enzyme’s activity, affecting the biochemical reactions it catalyzes.
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17-23(18-4-6-19(28-3)7-5-18)24(27)21-9-8-20(16-22(21)30-17)29-15-14-26-12-10-25(2)11-13-26/h4-9,16H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJNLLDPANECNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one |
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